Anti-TNFRSF5/CD40 Antibody

Description

Properties

IUPAC Name |

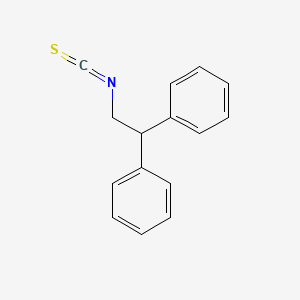

(2-isothiocyanato-1-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NS/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMJWOGOISXSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=C=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188204 | |

| Record name | 2,2-Diphenylethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34634-22-5 | |

| Record name | 2,2-Diphenylethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034634225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diphenylethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34634-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Diphenylethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological activities of 2,2-Diphenylethyl isothiocyanate (DPEITC). The information is curated to support research and development efforts in medicinal chemistry and drug discovery, with a focus on its potential as an anticancer agent.

Chemical and Physical Properties

2,2-Diphenylethyl isothiocyanate is a synthetic organosulfur compound belonging to the isothiocyanate class. Its structure features a bulky diphenyl ethyl group attached to the reactive isothiocyanate moiety, contributing to its unique chemical and biological characteristics.

Table 1: Physicochemical Properties of 2,2-Diphenylethyl Isothiocyanate

| Property | Value | Source(s) |

| IUPAC Name | (2-isothiocyanato-1-phenylethyl)benzene | --INVALID-LINK-- |

| CAS Number | 34634-22-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₁₃NS | --INVALID-LINK-- |

| Molecular Weight | 239.34 g/mol | --INVALID-LINK-- |

| Melting Point | 36-38 °C | --INVALID-LINK-- |

| Boiling Point | 160 °C at 1 mmHg | --INVALID-LINK-- |

| Appearance | Solid | [N/A] |

Table 2: Solubility Profile of 2,2-Diphenylethyl Isothiocyanate (Qualitative)

| Solvent | Solubility | Inferred From |

| Water | Insoluble | --INVALID-LINK-- (for a similar compound) |

| Methanol | Slightly Soluble | --INVALID-LINK-- (for a similar compound) |

| Ethanol | Soluble | --INVALID-LINK-- (for a similar compound) |

| Dimethyl Sulfoxide (DMSO) | Soluble | --INVALID-LINK-- (for a similar compound) |

| Dimethylformamide (DMF) | Soluble | --INVALID-LINK-- (for a similar compound) |

| Chloroform | Slightly Soluble | --INVALID-LINK-- (for a similar compound) |

| Ethyl Acetate | Slightly Soluble | --INVALID-LINK-- (for a similar compound) |

Spectroscopic Data

The following tables summarize the characteristic spectral data for 2,2-Diphenylethyl isothiocyanate, which are crucial for its identification and structural elucidation.

Table 3: ¹H NMR Spectral Data of 2,2-Diphenylethyl Isothiocyanate (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~4.50 | Triplet | 1H | Methine proton (-CH-) |

| ~3.90 | Doublet | 2H | Methylene protons (-CH₂-NCS) |

Table 4: ¹³C NMR Spectral Data of 2,2-Diphenylethyl Isothiocyanate (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary aromatic carbons |

| ~130 | Isothiocyanate carbon (-N=C=S)[1] |

| ~127-129 | Aromatic CH carbons |

| ~50 | Methine carbon (-CH-) |

| ~48 | Methylene carbon (-CH₂-NCS) |

Table 5: Infrared (IR) Spectral Data of 2,2-Diphenylethyl Isothiocyanate (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3030 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~2200-2000 | Strong, Broad | Asymmetric -N=C=S stretch[2] |

| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C bending |

Table 6: Mass Spectrometry (MS) Data of 2,2-Diphenylethyl Isothiocyanate (Predicted Fragmentation)

| m/z | Fragment Ion | Description |

| 239 | [C₁₅H₁₃NS]⁺ | Molecular Ion (M⁺) |

| 181 | [C₁₄H₁₃]⁺ | Loss of -CH₂NCS |

| 167 | [C₁₃H₁₁]⁺ | Loss of -CH₂CH₂NCS |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Experimental Protocols

Synthesis of 2,2-Diphenylethyl Isothiocyanate

A common method for the synthesis of isothiocyanates is the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.[3][4] An alternative route involves the use of thiophosgene, a highly toxic reagent. The following protocol is a safer, two-step, one-pot procedure adapted from general methods.[3][5]

Materials:

-

2,2-Diphenylethylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl chloride (TsCl)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,2-diphenylethylamine (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous dichloromethane, add carbon disulfide (1.1 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the dithiocarbamate salt by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add tosyl chloride (1.1 equiv) portion-wise to the cooled mixture.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2,2-diphenylethyl isothiocyanate.

Reactivity: Reaction with a Primary Amine

Isothiocyanates readily react with primary amines to form thiourea derivatives. This reaction is a hallmark of the isothiocyanate functional group.

Materials:

-

2,2-Diphenylethyl isothiocyanate

-

Aniline

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve 2,2-diphenylethyl isothiocyanate (1.0 equiv) in anhydrous tetrahydrofuran.

-

To this solution, add aniline (1.0 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude thiourea product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Biological Activity and Mechanism of Action

2,2-Diphenylethyl isothiocyanate has emerged as a potent anticancer agent, demonstrating greater efficacy than its naturally occurring analog, phenethyl isothiocyanate (PEITC).[6] Its primary mechanism of action involves the reactivation of mutant p53, a tumor suppressor protein that is frequently inactivated in human cancers.

Mutant p53 Rescue and Induction of Apoptosis

DPEITC has been shown to rescue the function of "hotspot" p53 mutants, including both structural and contact mutants.[6] This reactivation restores the wild-type p53 signaling pathway, leading to the activation of downstream targets that promote cell cycle arrest and apoptosis.

Synergistic Effects with Chemotherapy

DPEITC exhibits synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin and camptothecin.[6] This synergy is attributed to the DPEITC-mediated rescue of mutant p53, which sensitizes cancer cells to the DNA-damaging effects of these drugs. Furthermore, DPEITC has been shown to reduce the expression of multidrug resistance protein 1 (MDR1), a key contributor to chemoresistance.[6]

Experimental Workflow for Assessing Anticancer Activity

The following diagram outlines a general workflow for evaluating the anticancer properties of 2,2-Diphenylethyl isothiocyanate in a laboratory setting.

This workflow allows for the determination of the cytotoxic and apoptotic effects of DPEITC on cancer cells and provides insights into its molecular mechanism of action.

Safety and Handling

2,2-Diphenylethyl isothiocyanate is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in a controlled laboratory setting by trained personnel, following all applicable safety guidelines and regulations.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 4. cbijournal.com [cbijournal.com]

- 5. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,2-Diphenylethyl isothiocyanate | C15H13NS | CID 154904 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of 2,2-Diphenylethyl Isothiocyanate: A Technical Guide for Researchers

An In-depth Examination of a Potent Anti-Cancer Agent

Introduction

2,2-Diphenylethyl isothiocyanate (DPEITC) is a synthetic isothiocyanate that has demonstrated significant potential as an anti-cancer agent. As a more potent analog of the naturally occurring phenethyl isothiocyanate (PEITC), DPEITC has garnered attention for its ability to inhibit the growth of various cancer cell types, particularly those harboring mutations in the p53 tumor suppressor gene. This technical guide provides a comprehensive overview of the mechanism of action of DPEITC, focusing on its molecular targets, effects on cellular processes, and synergistic potential with existing chemotherapeutic drugs. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of DPEITC's therapeutic promise.

Core Mechanisms of Action

The anti-cancer activity of 2,2-diphenylethyl isothiocyanate is multifaceted, primarily revolving around three key mechanisms: the rescue of mutant p53 function, the induction of apoptosis, and the arrest of the cell cycle at the G1 phase.

Mutant p53 Rescue

A significant number of human cancers possess mutations in the TP53 gene, leading to a non-functional or oncogenic p53 protein. DPEITC has been shown to reactivate certain p53 mutants, restoring their tumor-suppressive functions. This reactivation is a key component of its selective cytotoxicity towards cancer cells. While the precise molecular interaction is still under investigation, it is hypothesized that DPEITC, like other isothiocyanates, may covalently bind to mutant p53, inducing a conformational change that restores its wild-type functions. This "rescued" p53 can then transactivate its target genes, leading to the downstream effects of cell cycle arrest and apoptosis.

dot

Induction of Apoptosis

DPEITC is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is initiated through both p53-dependent and potentially p53-independent pathways.

-

p53-Dependent Apoptosis: Following the rescue of mutant p53, the reactivated protein upregulates the expression of pro-apoptotic genes such as BAX, PUMA, and NOXA.[1] These proteins translocate to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.

-

p53-Independent Apoptosis: While the rescue of mutant p53 is a primary mechanism, evidence suggests that isothiocyanates can also induce apoptosis through pathways independent of p53 status. This may involve the generation of reactive oxygen species (ROS) and direct effects on mitochondrial function.

dot

G1 Cell Cycle Arrest

DPEITC has been observed to cause an arrest of the cell cycle in the G1 phase, preventing cancer cells from progressing to the S phase and replicating their DNA. This G1 arrest is primarily mediated by the reactivated p53, which transcriptionally activates the cyclin-dependent kinase inhibitor p21. p21 then binds to and inhibits the cyclin E/CDK2 complex, a key driver of the G1/S transition.[2] This halt in the cell cycle provides time for DNA repair mechanisms to act or, if the damage is too severe, for apoptosis to be initiated.

dot

Synergistic Effects with Chemotherapy

A crucial aspect of DPEITC's therapeutic potential lies in its ability to act synergistically with conventional chemotherapy drugs, such as doxorubicin. This synergy allows for the use of lower, less toxic doses of chemotherapeutics while achieving a greater anti-cancer effect. The primary mechanism for this synergy is the DPEITC-mediated suppression of multidrug resistance protein 1 (MDR1) and the transcription factor ETS1.

-

MDR1 Suppression: MDR1 (also known as P-glycoprotein) is an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, a major mechanism of chemoresistance. DPEITC has been shown to reduce the expression of MDR1, thereby increasing the intracellular concentration and efficacy of drugs like doxorubicin.

-

ETS1 Suppression: The transcription factor ETS1 is known to be involved in promoting chemoresistance and invasion. DPEITC can suppress the expression of ETS1, further contributing to the sensitization of cancer cells to chemotherapy.

dot

Quantitative Data Summary

The potency of DPEITC has been quantified in various breast cancer cell lines, demonstrating significantly lower IC50 values compared to its parent compound, PEITC.

| Cell Line | p53 Status | DPEITC IC50 (µM, 72h) | PEITC IC50 (µM, 72h) | Reference |

| TNBC | ||||

| MDA-MB-231 | p53R280K (Contact) | ~2.5 | >10 | |

| MDA-MB-468 | p53R273H (Contact) | ~3.0 | >10 | |

| Hs578T | p53V157F (Structural) | ~2.0 | ~7.5 | |

| HER2+ | ||||

| SK-BR-3 | p53R175H (Structural) | ~5.0 | Not reported | |

| AU565 | p53R175H (Structural) | ~4.0 | Not reported | |

| Luminal A | ||||

| T47D | p53L194F (Structural) | ~4.5 | Not reported |

Synergy with Doxorubicin:

Co-treatment of triple-negative breast cancer (TNBC) cells with DPEITC (0.25 µM) and doxorubicin (0.25 µM) resulted in a significant reduction in cell proliferation, with Combination Index (CI) values of ≤0.8, indicating a synergistic effect.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of DPEITC on cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, SK-BR-3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

DPEITC stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of DPEITC (and/or doxorubicin for synergy studies) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

References

The Potent Anti-Cancer Activity of 2,2-Diphenylethyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diphenylethyl isothiocyanate (DPEITC) is a synthetic isothiocyanate that has demonstrated significant potential as an anti-cancer agent. As a more potent analog of the naturally occurring phenethyl isothiocyanate (PEITC), DPEITC exhibits robust biological activity, primarily through the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the core biological activities of DPEITC, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. Key activities of DPEITC include the rescue of mutant p53 function, activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway, and the downregulation of multi-drug resistance protein 1 (MDR1) and the transcription factor ETS1. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, well-documented for their chemopreventive properties. 2,2-Diphenylethyl isothiocyanate (DPEITC) is a synthetic derivative designed for enhanced potency. Studies have shown that the incorporation of an additional aromatic ring increases the lipophilicity of the molecule, leading to greater depletion of mutant p53 and a more potent induction of apoptosis compared to its natural counterpart, PEITC. This guide delves into the molecular mechanisms underpinning the anti-cancer effects of DPEITC, presents quantitative data on its efficacy, and provides detailed experimental methodologies.

Mechanism of Action

DPEITC exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the tumor suppressor protein p53 and key signaling pathways involved in DNA damage response and drug resistance.

Rescue of Mutant p53

Mutations in the p53 gene are a frequent occurrence in a wide array of human cancers, leading to the loss of its tumor-suppressive functions and, in some cases, the gain of oncogenic functions. DPEITC has been shown to reactivate certain "hotspot" p53 mutants, restoring their wild-type conformation and transactivation functions. This "rescue" of mutant p53 allows the protein to once again induce the expression of its canonical target genes, which are involved in cell cycle arrest and apoptosis.

Activation of the ATM Signaling Pathway

The Ataxia Telangiectasia Mutated (ATM) protein kinase is a master regulator of the DNA damage response. DPEITC treatment has been observed to enhance the phosphorylation of ATM at Ser1981, a key activation marker. Activated ATM, in turn, phosphorylates a cascade of downstream targets, including checkpoint kinases (Chk1/Chk2) and p53 itself, further amplifying the apoptotic signal. This activation of the ATM pathway contributes to the synergistic effect of DPEITC with DNA-damaging chemotherapeutic agents.

Downregulation of MDR1 and ETS1

A significant challenge in cancer therapy is the development of multi-drug resistance (MDR). One of the key proteins implicated in this phenomenon is the multi-drug resistance protein 1 (MDR1), an efflux pump that actively removes chemotherapeutic drugs from cancer cells. DPEITC has been shown to reduce the expression of MDR1. Mutant p53 can interact with the transcription factor ETS1 to upregulate MDR1 expression. By rescuing mutant p53, DPEITC disrupts this interaction, leading to the downregulation of both ETS1 and MDR1, thereby potentially reversing chemoresistance.

Quantitative Data on Biological Activity

The potency of DPEITC has been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50). The following tables summarize the available data.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) of DPEITC (72h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | p53 R280K (contact) | ≤ 3 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | p53 R273H (contact) | ≤ 3 | |

| Hs578T | Triple-Negative Breast Cancer | p53 V157F (structural) | ≤ 3 | |

| SK-BR-3 | HER2+ Breast Cancer | p53 R175H (structural) | Not specified | |

| AU565 | HER2+ Breast Cancer | p53 R175H (structural) | Not specified | |

| T47D | Luminal A Breast Cancer | p53 L194F (structural) | Not specified |

Table 1: IC50 values of 2,2-Diphenylethyl isothiocyanate in various breast cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) of PEITC (72h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Significantly higher than DPEITC | |

| MDA-MB-468 | Triple-Negative Breast Cancer | Significantly higher than DPEITC | |

| Hs578T | Triple-Negative Breast Cancer | Significantly higher than DPEITC |

Table 2: Comparative IC50 values of Phenethyl isothiocyanate (PEITC) in breast cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DPEITC's biological activity, primarily adapted from Aggarwal et al., 2023.

Cell Culture and Reagents

-

Cell Lines: Human breast cancer cell lines (MDA-MB-231, MDA-MB-468, Hs578T, SK-BR-3, AU565, T47D) are obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

DPEITC Preparation: 2,2-Diphenylethyl isothiocyanate is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in the culture medium to the desired final concentrations.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of DPEITC on cancer cells.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

-

Treatment: The following day, cells are treated with various concentrations of DPEITC or vehicle control (DMSO) for the indicated time periods (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well.

-

Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using appropriate software.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins.

-

Cell Lysis: After treatment with DPEITC, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p53, p-ATM, MDR1, ETS1, GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH is typically used as a loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment: Cells are treated with DPEITC or vehicle control for the desired time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in different populations (viable, early apoptotic, late apoptotic/necrotic) is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows described.

The Potent Anti-Cancer Activity of 2,2-Diphenylethyl Isothiocyanate: A Structure-Activity Relationship Deep Dive

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs), a class of naturally occurring compounds found in cruciferous vegetables, have garnered significant attention in cancer research for their chemopreventive and therapeutic properties. Among the synthetic analogs, 2,2-diphenylethyl isothiocyanate (DPEITC) has emerged as a particularly potent agent, demonstrating superior efficacy in inducing cancer cell death compared to its well-studied counterpart, phenethyl isothiocyanate (PEITC). This technical guide delves into the core of DPEITC's structure-activity relationship (SAR), providing a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling pathways it modulates. The enhanced lipophilicity imparted by the dual phenyl rings is a critical structural feature that dictates its heightened biological activity, particularly its ability to target and reactivate mutant p53, a key player in tumorigenesis.

Quantitative Structure-Activity Relationship (SAR) Analysis

The anti-cancer potency of isothiocyanates is intrinsically linked to their chemical structure. In the case of DPEITC, the presence of two phenyl groups on the ethyl backbone significantly enhances its cytotoxic effects in cancer cells. This is primarily attributed to the increased lipophilicity of the molecule, which facilitates its passage through cellular membranes and interaction with intracellular targets.

Key Structural Features for Activity:

-

The Isothiocyanate (-N=C=S) Group: This electrophilic moiety is the pharmacophore of the ITC class of compounds. It readily reacts with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, leading to the modulation of their function.

-

The Diphenylethyl Moiety: The addition of a second phenyl ring to the phenethyl backbone, as seen in DPEITC, is a key determinant of its enhanced potency. A previous SAR study highlighted that increasing the lipophilicity of arylalkyl ITCs by incorporating an aromatic ring is a crucial structural feature for their ability to deplete mutant p53 and induce apoptosis in human cancer cells[1]. DPEITC is the most potent inducer of apoptosis among a series of synthetic and naturally occurring ITCs examined[1].

Comparative Cytotoxicity Data:

The superior potency of DPEITC over PEITC has been demonstrated across various cancer cell lines, particularly those harboring p53 mutations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for this comparison.

| Compound | Cancer Cell Line | p53 Status | IC50 (µM) after 72h | Reference |

| 2,2-Diphenylethyl Isothiocyanate (DPEITC) | MDA-MB-231 (TNBC) | p53 R280K (contact mutant) | ≤ 3 | [1] |

| MDA-MB-468 (TNBC) | p53 R273H (contact mutant) | ≤ 3 | [1] | |

| Hs578T (TNBC) | p53 V157F (structural mutant) | ≤ 3 | [1] | |

| SK-BR-3 (HER2+) | p53 R175H (structural mutant) | Not specified, but potent | [1] | |

| AU565 (HER2+) | p53 R175H (structural mutant) | Not specified, but potent | [1] | |

| T47D (Luminal A) | p53 L194F (structural mutant) | Not specified, but potent | [1] | |

| Phenethyl Isothiocyanate (PEITC) | MDA-MB-231 (TNBC) | p53 R280K (contact mutant) | Significantly higher than DPEITC | [1] |

| MDA-MB-468 (TNBC) | p53 R273H (contact mutant) | Significantly higher than DPEITC | [1] | |

| Hs578T (TNBC) | p53 V157F (structural mutant) | Significantly higher than DPEITC | [1] |

TNBC: Triple-Negative Breast Cancer; HER2+: Human Epidermal Growth Factor Receptor 2-positive.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are the methodologies for key experiments commonly used to evaluate the biological activity of DPEITC.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of DPEITC (typically in a range from 0.1 to 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with DPEITC at concentrations around the predetermined IC50 value for a specified time (e.g., 24 hours).

-

Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

-

Cell Treatment: Cells are treated with DPEITC for a specific duration.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation.

-

Protein Extraction: Cells are treated with DPEITC, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p53, phospho-ATM (Ser1981), MDR1, ETS1, and a loading control like β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

DPEITC exerts its anti-cancer effects by modulating several critical signaling pathways. A key mechanism is the rescue of mutant p53 function, which is a common feature in many cancers.

DPEITC Synthesis Workflow

The synthesis of 2,2-diphenylethyl isothiocyanate typically starts from a corresponding primary amine, 2,2-diphenylethylamine. A common method involves the reaction of the amine with a thiocarbonylating agent.

Caption: A generalized workflow for the synthesis of 2,2-diphenylethyl isothiocyanate.

DPEITC-Modulated Signaling Pathway in Mutant p53 Cancer Cells

DPEITC's mechanism of action converges on the reactivation of mutant p53, leading to the restoration of its tumor-suppressive functions. This, in turn, triggers a cascade of downstream events culminating in cell cycle arrest and apoptosis. DPEITC also impacts pathways associated with chemoresistance.

Caption: DPEITC reactivates mutant p53, leading to cell cycle arrest, apoptosis, and reduced chemoresistance.

Conclusion

2,2-Diphenylethyl isothiocyanate stands out as a promising anti-cancer agent with a clear structure-activity relationship centered on its lipophilic diphenylmethyl group. Its ability to rescue mutant p53 function and subsequently induce apoptosis and cell cycle arrest in various cancer cell types underscores its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the consistent and reproducible investigation of DPEITC and its analogs. Further exploration of the nuanced interactions of DPEITC with cellular machinery will undoubtedly pave the way for the rational design of even more potent and selective isothiocyanate-based cancer therapeutics. The signaling pathway diagrams offer a visual guide to the complex molecular events triggered by this potent compound, providing a valuable resource for researchers in the field.

References

A Technical Guide to the Discovery and Isolation of Novel Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds predominantly found in cruciferous vegetables. They are formed from the enzymatic hydrolysis of glucosinolates, which are sulfur-containing glucosides. Over the past few decades, ITCs have garnered significant attention from the scientific community due to their potent chemopreventive and therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel isothiocyanates, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Isolation of Isothiocyanates

The primary natural sources of isothiocyanates are vegetables of the Brassicaceae family, such as broccoli, cabbage, cauliflower, and mustard greens. In these plants, ITCs exist as their precursors, glucosinolates. The conversion of glucosinolates to isothiocyanates is catalyzed by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells. When the plant tissue is damaged, for instance, by chewing or cutting, myrosinase comes into contact with glucosinolates, initiating the hydrolysis reaction that releases isothiocyanates.

Extraction Yields of Total Isothiocyanates from Raw Cruciferous Vegetables

The yield of isothiocyanates from cruciferous vegetables can vary significantly depending on the plant species, variety, and growing conditions. The following table summarizes the total isothiocyanate yield from a selection of raw cruciferous vegetables.

| Vegetable | Mean Isothiocyanate Yield (μmol/100g wet weight)[1] | Range of Isothiocyanate Yield (μmol/100g wet weight)[1] |

| Mustard Greens | 61.3 | 45.7 - 77.9 |

| Green Cabbage | 20.9 | 10.5 - 35.8 |

| Broccoli | 19.5 | 10.2 - 28.7 |

| Kale | 18.7 | 8.9 - 31.2 |

| Brussels Sprouts | 15.4 | 7.8 - 23.5 |

| Red Cabbage | 12.3 | 5.6 - 19.8 |

| Arugula | 11.5 | 6.7 - 16.3 |

| Collard Greens | 9.8 | 4.5 - 15.1 |

| Cauliflower | 1.5 | 0.5 - 2.8 |

Experimental Protocol: Extraction and Purification of Sulforaphane from Broccoli Seeds

This protocol details a common method for the extraction and purification of sulforaphane, a well-studied isothiocyanate, from broccoli seeds.

Materials:

-

Broccoli seeds

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethanol

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Seed Preparation: Grind broccoli seeds into a fine powder.

-

Enzymatic Hydrolysis: Suspend the ground seed powder in deionized water at room temperature to allow for the endogenous myrosinase to hydrolyze glucoraphanin to sulforaphane.

-

Solvent Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

-

Drying: Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate to separate the sulforaphane from other compounds.

-

Collect the fractions containing sulforaphane and concentrate them using a rotary evaporator to yield purified sulforaphane.

-

Workflow for Isothiocyanate Extraction and Isolation

Caption: General workflow for the extraction and isolation of isothiocyanates from cruciferous vegetables.

Chemical Synthesis of Novel Isothiocyanates

While natural sources provide a diverse array of isothiocyanates, chemical synthesis allows for the creation of novel derivatives with potentially enhanced biological activities and improved pharmacokinetic properties. A common synthetic route involves the reaction of primary amines with carbon disulfide to form a dithiocarbamate salt, which is subsequently treated with a desulfurizing agent.

Comparative Yields of Isothiocyanate Synthesis Methods

The choice of synthetic method and desulfurizing agent can significantly impact the yield of the desired isothiocyanate. The following table provides a comparison of yields for different methods.

| Starting Amine | Desulfurizing Agent | Method | Yield (%) |

| Aniline | Di-tert-butyl dicarbonate (Boc₂O) | One-pot | 95 |

| Benzylamine | Tosyl Chloride | Two-step | 92 |

| Phenethylamine | Acetyl Chloride | One-pot | 94[1] |

| 4-Methoxy-aniline | Di-tert-butyl dicarbonate (Boc₂O) | One-pot | 98 |

| 4-Nitroaniline | Tosyl Chloride | Two-step | 85 |

Experimental Protocol: Synthesis of Phenethyl Isothiocyanate (PEITC)

This protocol outlines a one-pot synthesis of phenethyl isothiocyanate from phenethylamine.

Materials:

-

Phenethylamine

-

Carbon disulfide

-

Triethylamine

-

Acetyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phenethylamine and triethylamine in anhydrous THF. Cool the mixture in an ice bath.

-

Dithiocarbamate Formation: Slowly add carbon disulfide to the cooled solution and stir at room temperature.

-

Desulfurization: Cool the reaction mixture again in an ice bath and add acetyl chloride. Allow the reaction to warm to room temperature.

-

Workup: Quench the reaction with 1M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain pure phenethyl isothiocyanate.[1]

Biological Activity and Mechanisms of Action

Novel isothiocyanates are continuously being investigated for their potential as therapeutic agents. Their anticancer effects are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer development and progression.

Cytotoxicity of Sulforaphane and Phenethyl Isothiocyanate Against Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of sulforaphane and phenethyl isothiocyanate against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Sulforaphane IC50 (µM) | Phenethyl Isothiocyanate IC50 (µM) |

| A549 | Non-small cell lung cancer | 10.2 ± 0.15[2] | - |

| H1299 | Non-small cell lung cancer | - | 17.6[3] |

| H226 | Non-small cell lung cancer | - | 15.2[3] |

| MCF-7 | Breast cancer | 19[4] | 10.6[5] |

| MDA-MB-231 | Breast cancer | 21[4] | 7.2[5] |

| T47D | Breast cancer | 23[4] | 9.2[5] |

| OVCAR-3 | Ovarian cancer | - | 23.2[6] |

| SKOV-3 | Ovarian cancer | - | 15[5] |

Experimental Protocol: MTT Assay for Determining Cell Viability and IC50

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of choice

-

Complete cell culture medium

-

Isothiocyanate compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the isothiocyanate compound in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[7][8][9][10]

Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates exert their biological effects by modulating various cellular signaling pathways. Two of the most well-characterized pathways are the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, upregulating their expression and protecting the cell from oxidative stress.

Caption: The Nrf2 signaling pathway and its activation by isothiocyanates.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In most cells, NF-κB is held in an inactive state in the cytoplasm by a family of inhibitor proteins called IκB. Various stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Isothiocyanates have been shown to inhibit the NF-κB pathway, often by preventing the degradation of IκB, thereby contributing to their anti-inflammatory and pro-apoptotic effects.

Caption: The NF-κB signaling pathway and its inhibition by isothiocyanates.

Conclusion and Future Perspectives

The discovery and isolation of novel isothiocyanates from both natural and synthetic sources continue to be a vibrant area of research. The potent and diverse biological activities of these compounds, particularly their anticancer and anti-inflammatory properties, make them promising candidates for the development of new therapeutic agents. Future research will likely focus on the synthesis of isothiocyanate derivatives with enhanced specificity and reduced toxicity, as well as on elucidating the intricate molecular mechanisms underlying their therapeutic effects. The comprehensive understanding of their structure-activity relationships and signaling pathway modulation will be crucial for translating the promise of isothiocyanates into effective clinical applications.

References

- 1. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulforaphane attenuates EGFR signaling in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenethyl isothiocyanate inhibits metastasis potential of non-small cell lung cancer cells through FTO mediated TLE1 m6A modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers [mdpi.com]

- 6. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to 2,2-Diphenylethyl Isothiocyanate (CAS 34634-22-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diphenylethyl isothiocyanate (DPEITC), a synthetic organosulfur compound, has emerged as a potent agent in cancer research. This technical guide provides a comprehensive overview of DPEITC, including its synthesis, physicochemical properties, and detailed biological activities. Notably, DPEITC has demonstrated significant efficacy in inhibiting the growth of various cancer cell lines, particularly those harboring p53 mutations. Its mechanism of action involves the reactivation of mutant p53 protein, induction of apoptosis, and the suppression of multi-drug resistance. This document furnishes detailed experimental protocols for the synthesis of DPEITC and for key biological assays to evaluate its efficacy. Furthermore, it visually delineates the compound's proposed signaling pathways using Graphviz diagrams, offering a clear perspective for researchers in oncology and drug development.

Physicochemical Properties

2,2-Diphenylethyl isothiocyanate is a solid with the molecular formula C₁₅H₁₃NS and a molecular weight of 239.34 g/mol .[1][2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 34634-22-5 | [1][2] |

| Molecular Formula | C₁₅H₁₃NS | [1][2] |

| Molecular Weight | 239.34 g/mol | [1] |

| Melting Point | 36°C | [3] |

| Boiling Point | 160°C | [3] |

| Density | 1.03 g/cm³ | [3] |

| LogP | 3.92130 | [3] |

| Solubility | DMSO: 125 mg/mL | [1] |

Synthesis of 2,2-Diphenylethyl Isothiocyanate

The synthesis of 2,2-Diphenylethyl isothiocyanate is typically achieved through a two-step process involving the formation of a dithiocarbamate salt from the corresponding primary amine, 2,2-Diphenylethylamine, followed by desulfurization.[4][5][6][7] Several methods can be employed for the conversion of the primary amine to the isothiocyanate. A general and effective one-pot protocol is detailed below.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from general methods for isothiocyanate synthesis from primary amines.[4][5]

Materials:

-

2,2-Diphenylethylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable organic base

-

Tosyl chloride (TsCl) or another desulfurizing agent (e.g., acetyl chloride)[5]

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dithiocarbamate Salt Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2-Diphenylethylamine (1.0 equivalent) in anhydrous DCM or THF.

-

Add triethylamine (2.2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the formation of the dithiocarbamate salt is complete (can be monitored by TLC).

-

-

Desulfurization:

-

Cool the reaction mixture back down to 0°C.

-

Add tosyl chloride (1.1 equivalents) portion-wise to the mixture.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 2,2-Diphenylethyl isothiocyanate by column chromatography on silica gel.

-

Biological Activity and Mechanism of Action

DPEITC has been identified as a potent inducer of apoptosis in various breast cancer cell lines, exhibiting significantly lower IC₅₀ values compared to the well-studied phenethyl isothiocyanate (PEITC).[8] Its primary mechanism of action involves the reactivation of mutant p53, a tumor suppressor protein frequently inactivated in human cancers.

Anticancer Activity

DPEITC effectively inhibits the growth of triple-negative, HER2+, and Luminal A breast cancer cells that express "hotspot" p53 mutants.[8]

| Cell Line | Breast Cancer Subtype | p53 Mutant Status | DPEITC IC₅₀ (72h) |

| MDA-MB-231 | Triple-Negative | p53R280K (Contact) | ≤ 3 µM |

| MDA-MB-468 | Triple-Negative | p53R273H (Contact) | ≤ 3 µM |

| Hs578T | Triple-Negative | p53V157F (Structural) | ≤ 3 µM |

| SK-BR-3 | HER2+ | p53R175H (Structural) | Not specified |

| T47D | Luminal A | p53L194F (Structural) | Not specified |

Data extracted from Aggarwal et al., Cancers (Basel), 2023.[5]

Reactivation of Mutant p53 and Induction of Apoptosis

DPEITC treatment leads to the rescue of mutant p53's transcriptional activity, resulting in the upregulation of canonical wild-type p53 target genes.[9] This restored p53 function triggers apoptosis and induces cell cycle arrest, primarily in the G1 or G2 phase, depending on the cell line.[8][9]

Synergistic Effects with Chemotherapy and Suppression of Multi-Drug Resistance

A significant finding is the synergistic action of DPEITC with topoisomerase inhibitors like doxorubicin and camptothecin, leading to enhanced cancer cell death.[8] Furthermore, DPEITC has been shown to reduce the expression of Multi-Drug Resistance 1 (MDR1) and the transcription factor ETS1.[8] The downregulation of MDR1, a key protein in chemoresistance, suggests that DPEITC could be a valuable adjuvant in chemotherapy to overcome drug resistance.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.[8][10][11]

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, SK-BR-3)

-

Complete cell culture medium

-

96-well plates

-

DPEITC stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS)[12]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of DPEITC in complete medium. Replace the medium in the wells with 100 µL of the DPEITC dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with DPEITC. For adherent cells, use trypsin and collect any floating cells from the medium.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protein Expression Analysis (Western Blotting)

This protocol outlines the general steps for detecting the expression levels of proteins such as p53 and MDR1.[16][17][18]

Materials:

-

Treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDR1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate.

-

Imaging: Visualize the protein bands using an imaging system.

Conclusion and Future Directions

2,2-Diphenylethyl isothiocyanate is a promising synthetic compound with potent anticancer properties. Its ability to reactivate mutant p53, induce apoptosis, and overcome multi-drug resistance highlights its potential as a therapeutic agent, both as a standalone treatment and in combination with existing chemotherapies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into the preclinical and clinical development of DPEITC and its analogs. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the elucidation of the full spectrum of its molecular targets to fully realize its therapeutic potential in oncology.

References

- 1. Regulation of MDR1 expression and drug resistance by a positive feedback loop involving hyaluronan, phosphoinositide 3-kinase, and ErbB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,2-Diphenylethyl isothiocyanate | C15H13NS | CID 154904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. 2.5. MTT assay [bio-protocol.org]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.novusbio.com [resources.novusbio.com]

- 17. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 2,2-Diphenylethyl Isothiocyanate: Synthesis, Molecular Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diphenylethyl isothiocyanate (DPEITC) is a synthetic organosulfur compound that has garnered significant interest in the field of cancer research. As a potent inducer of apoptosis, DPEITC has demonstrated notable activity in cancer cells, particularly those harboring mutations in the p53 tumor suppressor gene. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and biological activity of DPEITC, with a focus on its mechanism of action in rescuing mutant p53 function. Detailed experimental protocols and a visual representation of the associated signaling pathway are included to support further research and development.

Molecular Profile

2,2-Diphenylethyl isothiocyanate is characterized by the presence of two phenyl groups and an isothiocyanate functional group attached to an ethyl backbone. This structure contributes to its lipophilicity and reactivity, which are key to its biological effects.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NS | --INVALID-LINK-- |

| Molecular Weight | 239.34 g/mol | [1] |

| CAS Number | 34634-22-5 | --INVALID-LINK-- |

| Appearance | Low-melting Solid | --INVALID-LINK-- |

| IUPAC Name | (2-isothiocyanato-1,1-diphenylethane) | --INVALID-LINK-- |

Synthesis of 2,2-Diphenylethyl Isothiocyanate

Experimental Protocol: Synthesis of Isothiocyanates from Primary Amines

This protocol is a general method that can be adapted for the synthesis of 2,2-Diphenylethyl isothiocyanate from 2,2-diphenylethylamine.

Materials:

-

2,2-diphenylethylamine (starting material)

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable organic base

-

Tosyl chloride (TsCl) or another desulfurizing agent

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,2-diphenylethylamine (1.0 equivalent) and triethylamine (2.2 equivalents) in an anhydrous solvent, add carbon disulfide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the dithiocarbamate salt is complete (this can be monitored by Thin Layer Chromatography - TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add tosyl chloride (1.1 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,2-Diphenylethyl isothiocyanate.

A visual representation of this general synthetic workflow is provided below.

Caption: General workflow for the synthesis of 2,2-Diphenylethyl isothiocyanate.

Biological Activity and Mechanism of Action

DPEITC has been identified as a potent inducer of apoptosis in various cancer cell lines. A key aspect of its mechanism of action is its ability to rescue the function of mutated p53, a tumor suppressor protein that is inactivated in a large percentage of human cancers.[1]

Rescue of Mutant p53

Studies have shown that DPEITC can induce a conformational change in mutant p53 proteins, restoring their wild-type tumor-suppressive functions.[1] This reactivation of mutant p53 leads to the transactivation of its canonical downstream target genes, which in turn triggers apoptosis and cell cycle arrest in cancer cells.

Apoptosis Induction

The restored transcriptional activity of p53 upon treatment with DPEITC leads to the upregulation of pro-apoptotic proteins. Western blot analyses have confirmed the increased expression of the following p53 target genes in response to DPEITC treatment:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest.[1]

-

BAX: A pro-apoptotic member of the Bcl-2 family that promotes the release of cytochrome c from mitochondria.[1]

-

NOXA (PMAIP1): A pro-apoptotic BH3-only protein that can neutralize anti-apoptotic Bcl-2 family members.[1]

The activation of these downstream effectors ultimately leads to the execution of the apoptotic program in cancer cells.

Signaling Pathway

The signaling pathway initiated by DPEITC in cancer cells with mutant p53 can be summarized as follows:

Caption: DPEITC-induced apoptosis pathway via mutant p53 rescue.

Conclusion

2,2-Diphenylethyl isothiocyanate represents a promising lead compound in the development of novel anticancer therapies, particularly for tumors harboring p53 mutations. Its ability to restore the function of this critical tumor suppressor highlights a valuable strategy for targeted cancer treatment. The information provided in this technical guide, including the synthesis protocol and a detailed mechanism of action, serves as a valuable resource for researchers and drug development professionals working to further explore the therapeutic potential of DPEITC and related compounds. Further investigation into its in vivo efficacy, safety profile, and potential for synergistic combinations with other chemotherapeutic agents is warranted.

References

Synthetic Isothiocyanates: A Technical Guide to Their Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic isothiocyanates (ITCs) have emerged as a promising class of compounds in cancer research, demonstrating significant potential as therapeutic agents. Derived from the core functional group (-N=C=S), these synthetic analogs of naturally occurring ITCs found in cruciferous vegetables exhibit a wide range of anticancer activities. This technical guide provides an in-depth overview of the anticancer properties of synthetic ITCs, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Mechanisms of Anticancer Activity

Synthetic ITCs exert their anticancer effects through a multi-pronged approach, targeting key cellular processes involved in cancer progression. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Synthetic ITCs have been shown to effectively induce apoptosis in various cancer cell lines.[1][2] This is achieved through the modulation of key signaling pathways, including the intrinsic and extrinsic apoptotic pathways. A central mechanism involves the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the activation of caspase cascades.[3][4]

dot

Caption: Apoptosis induction pathway by synthetic ITCs.

Cell Cycle Arrest

Synthetic ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[5] This prevents cancer cells from dividing and growing. The mechanism involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

dot

Caption: Cell cycle arrest pathway initiated by synthetic ITCs.

Generation of Reactive Oxygen Species (ROS)

A key mechanism underlying the anticancer activity of many synthetic ITCs is the induction of oxidative stress through the generation of ROS within cancer cells.[3][4] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. Cancer cells, often having a higher basal level of ROS, are more susceptible to further ROS induction by synthetic ITCs compared to normal cells.

dot

Caption: ROS generation and subsequent cellular damage by synthetic ITCs.

Quantitative Data on Anticancer Activity

The efficacy of synthetic ITCs has been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of selected synthetic isothiocyanates against various cancer cell lines.

| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylbutyl isothiocyanate (PBITC) | LoVo (Colon) | Not Specified | [6] |

| Phenylhexyl isothiocyanate (PHITC) | LoVo (Colon) | Not Specified | [6] |

| Phenylalkyl isoselenocyanates | UACC 903 (Melanoma) | Generally lower than ITCs | [7] |

| Allyl isothiocyanate (AITC) | HL60/S (Leukemia) | < 10 (3h treatment) | [8] |

| Benzyl isothiocyanate (BITC) | HL60/S (Leukemia) | < 10 (3h treatment) | [8] |

| Phenethyl isothiocyanate (PEITC) | HL60/S (Leukemia) | < 10 (3h treatment) | [8] |

| 1-Naphthyl isothiocyanate (NITC) | MCF-7 (Breast) | Not Specified | [9] |

| Benzyl isothiocyanate (BITC) | MCF-7 (Breast) | Not Specified | [9] |

| beta-Phenethyl isothiocyanate (PEITC) | MCF-7 (Breast) | Not Specified | [9] |

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of the anticancer properties of synthetic ITCs. Below are detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Synthetic isothiocyanate (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of the synthetic isothiocyanate for the desired time period (e.g., 24, 48, 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

dot

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V conjugated to a fluorescent dye like FITC.[1][12] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Cancer cell lines

-

Synthetic isothiocyanate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed and treat cells with the synthetic isothiocyanate as described for the MTT assay.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

dot

Caption: Workflow for the Annexin V apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[13]

Materials:

-

Flow cytometer

-

Cancer cell lines

-

Synthetic isothiocyanate

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide staining solution (containing PI and RNase A)

Procedure:

-

Seed and treat cells with the synthetic isothiocyanate.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-